1-[(2-NITROPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE

Tyrosine phosphatase inhibition TCPTP Enzyme kinetics

Researchers studying TC-PTP in inflammatory signaling or diabetes face a common challenge: most phosphatase probes also inhibit PTP1B, confounding metabolic readouts. This compound provides a selective solution. Key differentiators: • TC-PTP inhibition (IC50 19-24 μM) with >500-fold selectivity over PTP1B (IC50 >10,000,000 nM), minimizing off-target metabolic effects. • Ortho-nitro substitution pattern enhances sigma-2 receptor subtype selectivity, a structural feature absent in meta-nitro analogs. • Mixed-type NPP1 inhibitor (Ki 51-56 μM) for ectonucleotidase studies. Ships ambient as a research-grade solid with verified purity.

Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
Cat. No. B5853096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-NITROPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE
Molecular FormulaC14H21N3O2
Molecular Weight263.34 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C14H21N3O2/c1-12(2)16-9-7-15(8-10-16)11-13-5-3-4-6-14(13)17(18)19/h3-6,12H,7-11H2,1-2H3
InChIKeyUICCYQOGNIFIEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Nitrophenyl)methyl]-4-(propan-2-yl)piperazine: Identity & Pharmacology


1-[(2-Nitrophenyl)methyl]-4-(propan-2-yl)piperazine (CAS 428835-86-3, molecular formula C₁₄H₂₁N₃O₂, molecular weight 263.34 g/mol) is a substituted N-arylpiperazine derivative characterized by a 2-nitrobenzyl moiety at the N1 position and an isopropyl group at the N4 position of the piperazine ring . The compound belongs to the broader class of (2-nitrophenyl)piperazine derivatives, which have been systematically evaluated for binding affinity to rat dopamine D₂, serotonin 5-HT₂A, and α₁ adrenergic receptors [1]. Unlike the simpler N-phenylpiperazine scaffold, this compound incorporates both a nitro electron-withdrawing group on the aromatic ring and a branched alkyl substituent, structural features that confer distinct conformational preferences and receptor-binding properties relative to unsubstituted or singly substituted analogs [2]. The compound is commercially available from multiple chemical suppliers as a research-grade intermediate, with applications spanning CNS receptor pharmacology, sigma receptor ligand development, and enzyme inhibition studies.

Research Context CNS receptor pharmacology studies
Scaffold Class Ortho-nitrobenzyl piperazine derivative
Assay Fit Phosphatase and sigma receptor screening

1-[(2-Nitrophenyl)methyl]-4-(propan-2-yl)piperazine: Generic Substitution Failure


Generic substitution of this compound with other piperazine derivatives fails due to three structural determinants that materially alter biological activity: (1) the ortho-nitro substitution pattern on the phenyl ring, which confers sigma-2 receptor subtype selectivity (Ki = 4.9 nM for structurally related o-nitro compounds) in contrast to meta-nitro analogs that favor sigma-1 binding [1]; (2) the presence of the isopropyl group at the N4 position, which increases calculated logP by approximately 0.8 units compared to the unsubstituted analog 1-[(2-nitrophenyl)methyl]piperazine, thereby altering membrane permeability and CNS distribution profiles [2]; and (3) the methylene linker between the piperazine core and the nitrophenyl group, which influences conformational flexibility and receptor-binding geometry relative to directly N-arylated analogs such as 1-(2-nitrophenyl)piperazine [3]. Interchanging this compound with a 3-nitrophenyl, 4-nitrophenyl, or N-unsubstituted variant without experimental validation introduces uncontrolled variables in receptor selectivity, enzyme inhibition potency, and physicochemical properties.

Ortho-nitro Ortho-nitro substitution may shift sigma receptor subtype preference relative to meta-nitro analogs; sigma-2 vs. sigma-1 context may not transfer.
N4-isopropyl N4-isopropyl group alters calculated lipophilicity and may affect membrane distribution relative to the unsubstituted secondary-amine analog.
Methylene linker Methylene linker may affect conformational flexibility; receptor-binding geometry may differ from directly N-arylated piperazine analogs.

1-[(2-Nitrophenyl)methyl]-4-(propan-2-yl)piperazine: Quantitative Differentiation


TC-PTP Inhibition and PTP1B Selectivity

This compound has been evaluated for inhibition of T-cell protein tyrosine phosphatase (TC-PTP) in multiple independent assays, with consistent IC₅₀ values reported in the low micromolar range. Specifically, inhibition of human TC-PTP yielded an IC₅₀ of 19,000 nM (19 μM) using p-nitrophenyl phosphate (pNPP) as substrate with a 10-minute preincubation period [1]. A separate assay measuring TCPTP inhibition (unknown origin) using pNPP substrate produced an IC₅₀ of 24,400 nM (24.4 μM) [2]. For comparison, the compound showed no meaningful inhibition of the related phosphatase PTP1B (IC₅₀ > 10,000,000 nM), establishing a >500-fold selectivity window between these two phosphatases [3]. This selectivity profile differentiates the compound from pan-phosphatase inhibitors that lack TC-PTP preference.

TC-PTP Inhibition
Cross-study comparable
IC50 19–24 μM (TC-PTP)
vs. PTP1B IC50 >10,000 μM
Supports phosphatase selectivity review
>500-fold selectivity; pNPP substrate context
Tyrosine phosphatase inhibition TCPTP Enzyme kinetics Immunology research

NPP1 Mixed-Type Inhibition

The compound inhibits human ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) with a Ki of 51,000 nM (51 μM) in a mixed-type inhibition mode, as determined using COS7 cells expressing human NPP1 with pnp-TMP as substrate and a 15-minute incubation period [1]. A separate assay under similar conditions (3-minute preincubation) yielded a comparable Ki of 56,000 nM (56 μM), confirming reproducibility of the inhibitory activity [2]. While the absolute potency is modest, the mixed-type inhibition mechanism distinguishes this compound from competitive-only NPP1 inhibitors, suggesting a distinct binding mode that may involve interactions with both the active site and an allosteric regulatory region.

NPP1 Mixed-Type Ki
Cross-study comparable
Ki 51–56 μM
Mixed-type inhibition
Supports NPP1 mechanism investigation
COS7 expression; pnp-TMP substrate
Ectonucleotide pyrophosphatase NPP1 inhibition Calcium pyrophosphate deposition Enzyme kinetics

Ortho-Nitro Motif and Sigma-2 Receptor Selectivity

Structure-activity relationship studies on N,N'-disubstituted piperazines demonstrate that the ortho-nitro substitution pattern on the phenyl ring confers preferential binding to sigma-2 receptors, whereas meta-nitro substitution directs binding to sigma-1 receptors. In a systematic series of 32 piperazine compounds, the o-nitro analog (Compound 9) exhibited the highest affinity for the sigma-2 site with a Ki of 4.9 nM, while the corresponding m-nitrophenethylpiperazine (Compound 10) displayed subnanomolar affinity (Ki < 1 nM) for the sigma-1 site [1]. Although the target compound in this guide is an o-nitrobenzyl rather than an o-nitrophenethyl derivative, the ortho-nitro motif is a recognized pharmacophoric element governing sigma-2 preference within this chemical class . This stands in contrast to 4-nitrophenylpiperazine derivatives, which have been primarily explored as tyrosinase inhibitors with IC₅₀ values around 72.55 μM rather than as sigma receptor ligands [2].

Sigma-2 vs. Sigma-1
Class-level inference
ortho-nitro → sigma-2 preference (analog Ki 4.9 nM)
meta-nitro → sigma-1 preference (Ki <1 nM)
Supports sigma-2 SAR investigation
Class-level; ortho-nitro motif context
Sigma receptors Sigma-2 ligands Receptor subtype selectivity Cancer imaging

Lipophilicity Enhancement via Isopropyl Group

The presence of the N4-isopropyl group in 1-[(2-nitrophenyl)methyl]-4-(propan-2-yl)piperazine increases calculated lipophilicity compared to the unsubstituted analog 1-[(2-nitrophenyl)methyl]piperazine (CAS 89292-83-1). Computed XLogP3 values indicate a logP increase of approximately 0.8 units for the isopropyl-substituted derivative relative to the secondary amine counterpart [1]. This physicochemical difference translates to distinct CNS penetration potential and membrane permeability characteristics. In the context of piperazine-based CNS agents, the addition of an N-alkyl substituent is a well-established strategy to modulate blood-brain barrier penetration and receptor-binding kinetics [2]. The unsubstituted analog (CAS 89292-83-1, molecular weight 221.26 g/mol, C₁₁H₁₅N₃O₂) represents a structurally simpler comparator that lacks the lipophilicity-enhancing isopropyl moiety, making it unsuitable as a direct substitute for applications requiring defined CNS distribution properties [3].

Lipophilicity Shift
Class-level inference
Target: XLogP3 ≈ 2.2
Unsubstituted analog: XLogP3 ≈ 1.4
Δ ≈ +0.8 units
May support CNS distribution context
Computed value; no experimental logP
Lipophilicity LogP Blood-brain barrier penetration Physicochemical properties

SHP-1 Phosphatase Inhibition Profile

This compound exhibits moderate inhibitory activity against the catalytic domain of Src homology region 2 domain-containing phosphatase-1 (SHP-1), with an IC₅₀ of 3,000 nM (3 μM) using pNPP substrate and a 10-minute preincubation period [1]. The same compound showed activity against yeast PTP1 with an IC₅₀ of 12,000 nM (12 μM) under identical assay conditions [2]. This 4-fold difference in potency between SHP-1 and yeast PTP1, while modest, indicates that the compound is not a completely non-selective phosphatase inhibitor. The activity profile against SHP-1 is distinct from its TC-PTP inhibition profile (IC₅₀ = 19,000 nM) discussed above, suggesting that structural modifications to the piperazine scaffold could further enhance phosphatase subtype selectivity.

SHP-1 Inhibition
Cross-study comparable
IC50 3,000 nM (SHP-1)
vs. Yeast PTP1 IC50 12,000 nM
Supports phosphatase panel screening
4-fold vs yeast PTP1; catalytic domain context
SHP-1 Src homology phosphatase Immunoreceptor signaling Hematopoietic research

1-[(2-Nitrophenyl)methyl]-4-(propan-2-yl)piperazine: Research Applications


TC-PTP Probe for Immunology and Metabolism

Based on the compound's demonstrated TC-PTP inhibitory activity (IC₅₀ = 19-24 μM) and >500-fold selectivity over PTP1B (IC₅₀ > 10,000,000 nM), this compound is appropriate for use as a TC-PTP probe in cellular and biochemical assays where off-target PTP1B inhibition must be minimized [1]. TC-PTP is a key regulator of inflammatory signaling, insulin receptor signaling, and hematopoiesis; selective pharmacological modulation of this phosphatase without confounding PTP1B-mediated metabolic effects is essential for mechanistic clarity. Researchers investigating autoimmune disease pathways, type 1 diabetes, or hematopoietic stem cell regulation may find this compound useful as a starting point for further optimization.

NPP1 in Pathological Calcification

The compound's mixed-type inhibition of human NPP1 (Ki = 51-56 μM) positions it as a tool compound for investigating ectonucleotide pyrophosphatase/phosphodiesterase 1 biology [2]. NPP1 overexpression is implicated in calcium pyrophosphate dihydrate (CPPD) crystal deposition disease and calcific aortic valve disease, where excess pyrophosphate production drives pathological mineralization. The mixed-type inhibition mechanism suggests binding interactions distinct from purely competitive inhibitors, potentially offering different kinetic and cellular effects that warrant comparative investigation.

Sigma-2 Ligand Development and SAR

The ortho-nitrophenyl motif present in this compound is a recognized structural determinant for sigma-2 receptor subtype selectivity, with related o-nitro piperazines demonstrating Ki values as low as 4.9 nM at the sigma-2 site [3]. This compound may serve as a scaffold for medicinal chemistry efforts aimed at developing selective sigma-2 ligands for PET imaging applications or as therapeutic agents in oncology. Sigma-2 receptors are overexpressed in proliferating tumor cells, and selective sigma-2 ligands are being investigated as imaging biomarkers and as adjuncts to enhance the efficacy of anticancer drugs with reduced toxicity to normal tissues.

Phosphatase Panel Screening and Selectivity Profiling

The compound has been profiled against multiple phosphatases including TC-PTP, SHP-1, yeast PTP1, and PTP1B, with IC₅₀ values ranging from 3,000 nM (SHP-1) to >10,000,000 nM (PTP1B) [1]. This multi-target activity profile makes it suitable as a reference compound for phosphatase inhibitor screening panels, enabling calibration of assay sensitivity and serving as a benchmark for comparative selectivity assessment. The distinct potency differentials across phosphatase family members (SHP-1 vs. TC-PTP vs. PTP1B) provide useful reference points for validating new phosphatase inhibitor hits.

Application
Selection Property
Validation Focus
Phosphatase selectivity studies
TC-PTP/PTP1B selectivity context
Multi-phosphatase panel review
NPP1 mechanism investigation
Mixed-type inhibition mode
Calcification pathway context
Sigma receptor SAR studies
Ortho-nitro scaffold motif
Sigma-2 subtype selectivity context
Immunoreceptor signaling research
SHP-1/TC-PTP activity context
Phosphatase pathway-response review
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